molecular formula C13H18BN3O2 B7952480 {3-Cyclohexyl-7-methylimidazo[4,5-b]pyridin-6-yl}boronic acid

{3-Cyclohexyl-7-methylimidazo[4,5-b]pyridin-6-yl}boronic acid

Cat. No.: B7952480
M. Wt: 259.11 g/mol
InChI Key: MYIRGFBBYZEGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-Cyclohexyl-7-methylimidazo[4,5-b]pyridin-6-yl}boronic acid is a boronic acid derivative that features a unique imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of {3-Cyclohexyl-7-methylimidazo[4,5-b]pyridin-6-yl}boronic acid typically involves the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the imidazo[4,5-b]pyridine ring system.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents such as bis(pinacolato)diboron (B2Pin2) in the presence of a suitable catalyst like palladium.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

    Substitution Reactions: The imidazo[4,5-b]pyridine core can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Boronic Esters: Formed via oxidation of the boronic acid group.

    Functionalized Imidazo[4,5-b]pyridines: Formed via substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, {3-Cyclohexyl-7-methylimidazo[4,5-b]pyridin-6-yl}boronic acid is widely used as a building block in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing biaryl compounds and other intricate structures.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its role in cross-coupling reactions makes it a key intermediate in the production of various high-value products.

Mechanism of Action

The mechanism of action of {3-Cyclohexyl-7-methylimidazo[4,5-b]pyridin-6-yl}boronic acid in cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid group transfers its organic moiety to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    2-Thienylboronic Acid: Another boronic acid with a heterocyclic core, used in the synthesis of thiophene derivatives.

    4-Methoxyphenylboronic Acid: A boronic acid with an electron-donating methoxy group, used in various organic syntheses.

Uniqueness

{3-Cyclohexyl-7-methylimidazo[4,5-b]pyridin-6-yl}boronic acid stands out due to its unique imidazo[4,5-b]pyridine core, which imparts distinct electronic and steric properties

Properties

IUPAC Name

(3-cyclohexyl-7-methylimidazo[4,5-b]pyridin-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2/c1-9-11(14(18)19)7-15-13-12(9)16-8-17(13)10-5-3-2-4-6-10/h7-8,10,18-19H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIRGFBBYZEGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C2C(=C1C)N=CN2C3CCCCC3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.